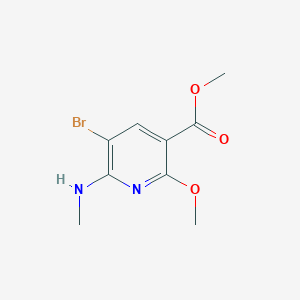

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

Description

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is a nicotinic acid derivative with the molecular formula C₁₀H₁₂BrN₂O₃. Its structure features a pyridine ring substituted with:

- A bromine atom at position 5,

- A methoxy group at position 2,

- A methylamino group at position 6,

- A methyl ester at position 2.

This compound is primarily used in medicinal chemistry and organic synthesis due to its unique substitution pattern, which influences its reactivity and biological interactions. Its synthesis typically involves sequential halogenation, esterification, and amination steps .

Properties

IUPAC Name |

methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIURZRMZTODMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445482 | |

| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187480-15-5 | |

| Record name | Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187480-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate typically involves the bromination of 2-methoxy-6-(methylamino)nicotinic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an aldehyde or acid derivative .

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Chemistry

- Medicinal Chemistry

- Organic Synthesis

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

- Binding Affinity Studies

-

Therapeutic Applications

- The compound's antagonistic properties towards dopamine D2 and D3 receptors suggest its utility in developing treatments for neuropsychiatric disorders. Ongoing research aims to further elucidate its mechanisms of action and potential side effects.

-

Comparative Analysis

- A comparative study of structurally similar compounds highlighted how variations in substituents affect biological activity. For example, methyl 5-chloro-2-methoxy-6-(methylamino)nicotinate exhibits different receptor binding characteristics due to the substitution of bromine with chlorine.

Summary Table of Structural Variants

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinate | Chlorine instead of bromine | Different halogen may affect receptor binding |

| Methyl 5-bromo-2-hydroxy-6-(methylamino)nicotinate | Hydroxyl group instead of methoxy | Potentially different biological activity |

| Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinate | Methoxy group at position 3 | Variation in receptor selectivity |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The compound’s biological and chemical properties are highly sensitive to substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Methylamino vs.

Halogen Position: Bromine at C5 is conserved in most analogs, but its pairing with a methylamino group (rather than methoxy or methyl) in the target compound increases its ability to act as a directing group in metal-catalyzed reactions .

Ester Group Flexibility : Methyl esters are common, but ethyl ester analogs (e.g., Ethyl 6-bromo-4-methoxynicotinate) exhibit reduced solubility in polar solvents due to longer alkyl chains .

Key Insights:

- The methylamino group in the target compound may improve cell permeability compared to hydroxyl- or methoxy-substituted analogs, as seen in Methyl 6-amino-5-bromo-2-methylnicotinate .

- Bromine at C5 is critical for halogen bonding with biological targets (e.g., enzyme active sites), a feature shared with Methyl 5-chloro-2-hydroxy-6-methylnicotinate .

Biological Activity

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 275.099 g/mol. Its structure features a pyridine ring with a bromine atom, a methoxy group, and a methylamino substituent. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it acts as an antagonist for dopamine D2 and D3 receptors as well as serotonin-3 (5-HT3) receptors, which are crucial in regulating mood, cognition, and various neuropsychiatric conditions. The compound's ability to modulate these receptors suggests potential applications in treating disorders such as schizophrenia and depression.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been studied for its cytotoxic effects on various cancer cell lines. For instance, in vitro assays have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines. The compound was shown to inhibit cell proliferation significantly compared to control groups .

- Neurotransmitter Modulation : Another study focused on its interaction with dopamine receptors, revealing that structural modifications could enhance binding affinity and selectivity toward these targets. This finding highlights the importance of optimizing chemical structures for improved therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinate | Chlorine instead of bromine | Different halogen may affect receptor binding |

| Methyl 5-bromo-2-hydroxy-6-(methylamino)nicotinate | Hydroxyl group instead of methoxy | Potentially different biological activity |

| Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinate | Methoxy group at position 3 instead of position 2 | Variation in receptor selectivity |

This comparison underscores how variations in substituents can significantly influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, and how can purity be ensured?

- Methodology :

- Esterification : Start with nicotinic acid derivatives; introduce bromo and methoxy groups via halogenation and alkylation, respectively. Use MoO₃/SiO₂ catalysts for regioselective esterification, as demonstrated in methyl nicotinate synthesis .

- Purification : Employ column chromatography (e.g., silica gel) and confirm purity via TLC and NMR. For brominated analogs, ensure inert conditions to prevent dehalogenation .

- Characterization : Use H/C NMR to resolve substituent positions and LC-MS to confirm molecular weight .

Q. How does the steric and electronic environment of the pyridine ring influence reactivity in this compound?

- Methodology :

- Electronic Effects : The bromo group acts as an electron-withdrawing meta-director, while methoxy and methylamino groups are electron-donating. Use DFT calculations to map charge distribution and predict sites for electrophilic/nucleophilic attacks .

- Steric Considerations : Substituents at positions 2, 5, and 6 create steric hindrance, affecting cross-coupling reactions (e.g., Suzuki). Optimize reaction conditions (e.g., Pd catalysts, ligand systems) for functionalization .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

- Methodology :

- Stability Studies : Perform accelerated degradation studies (e.g., 40°C/75% RH) and monitor via HPLC. Hydrolysis of the ester bond is pH-dependent; use buffered solutions (pH 1–13) to identify degradation products .

- Spectroscopy : FTIR to track ester bond cleavage; DSC/TGA for thermal stability .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize analogs with modified bioactivity?

- Methodology :

- Protecting Groups : Protect the methylamino group with Boc or Fmoc to direct reactivity to the bromo or methoxy positions .

- Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling for aryl halide intermediates. Screen ligands (e.g., XPhos, SPhos) to enhance selectivity .

- Data-Driven Optimization : Apply DoE (Design of Experiments) to balance reaction parameters (temperature, solvent, catalyst loading) for maximum yield .

Q. What contradictions exist in interpreting NMR data for brominated nicotinate derivatives, and how can they be resolved?

- Methodology :

- Spin-Spin Coupling : Bromo substituents cause complex splitting patterns. Use H-H COSY and HSQC to assign overlapping signals .

- Isotopic Effects : Natural abundance Br/Br splits peaks in C NMR. Compare with simulated spectra (e.g., ACD/Labs) for accurate assignments .

- Contradictions : Discrepancies in integration ratios may arise from paramagnetic impurities. Pre-treat samples with EDTA or use D₂O exchange .

Q. What are the metabolic pathways of this compound in biological systems, and how do they impact its potential as a drug precursor?

- Methodology :

- In Vitro Studies : Use liver microsomes or recombinant esterases to identify hydrolysis products (e.g., nicotinic acid derivatives). Monitor via LC-MS/MS .

- Toxicity Screening : Test methylamino group metabolites (e.g., formaldehyde release) using Ames assay or hepatocyte models .

- Contradictions : Discrepancies between in vitro and in vivo metabolism may arise from tissue-specific esterase activity. Validate with radiolabeled tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.